Uridine diphosphate arabinose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

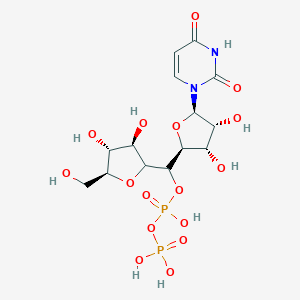

Uridine diphosphate arabinose (UDP-arabinose) is a nucleotide sugar that plays a crucial role in the biosynthesis of plant cell wall polysaccharides. It is synthesized from UDP-glucose by the enzyme UDP-glucose dehydrogenase and then converted to arabinose by the enzyme UDP-arabinose mutase. UDP-arabinose is involved in the synthesis of arabinogalactan proteins, pectins, and hemicelluloses, which are important components of the plant cell wall.

Mecanismo De Acción

UDP-arabinose acts as a substrate for glycosyltransferases, which transfer arabinose residues to various acceptor molecules. This process is essential for the biosynthesis of arabinogalactan proteins, pectins, and hemicelluloses. UDP-arabinose is also involved in the modification of other polysaccharides, such as xyloglucans and cellulose.

Biochemical and Physiological Effects:

UDP-arabinose is a critical component of the plant cell wall and is involved in various physiological processes. It has been found to affect plant growth and development, stress responses, and pathogen defense. UDP-arabinose has also been studied for its potential use in biotechnology, such as in the engineering of plant cell walls for improved biomass production and biofuel production.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

UDP-arabinose is a valuable tool for studying plant cell wall biosynthesis and modification. Its availability as a purified enzyme or chemical allows for in vitro studies of glycosyltransferase activity and polysaccharide biosynthesis. However, the synthesis of UDP-arabinose can be challenging, and its stability in vitro is limited.

Direcciones Futuras

Further research is needed to fully understand the role of UDP-arabinose in plant biology and biochemistry. Studies on the regulation of UDP-arabinose biosynthesis and the glycosyltransferases involved in its utilization are needed. The potential use of UDP-arabinose in biotechnology, such as in the engineering of plant cell walls for improved biomass production and biofuel production, should also be explored. Overall, UDP-arabinose is a critical component of the plant cell wall and is an important area of research in plant biology and biotechnology.

Métodos De Síntesis

UDP-arabinose can be synthesized in vitro using UDP-glucose dehydrogenase and UDP-arabinose mutase enzymes. These enzymes can be purified from various plant tissues or expressed in recombinant systems. The synthesis of UDP-arabinose can also be achieved through chemical synthesis.

Aplicaciones Científicas De Investigación

UDP-arabinose has been extensively studied in plant biology and biochemistry. It is an essential component of the plant cell wall and is involved in various cellular processes. UDP-arabinose has been found to play a critical role in plant growth and development, stress responses, and pathogen defense. It has also been studied for its potential use in biotechnology, such as in the engineering of plant cell walls for improved biomass production and biofuel production.

Propiedades

Número CAS |

14697-41-7 |

|---|---|

Fórmula molecular |

C14H22N2O16P2 |

Peso molecular |

536.28 g/mol |

Nombre IUPAC |

[[(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C14H22N2O16P2/c17-3-4-6(19)7(20)10(29-4)12(31-34(27,28)32-33(24,25)26)11-8(21)9(22)13(30-11)16-2-1-5(18)15-14(16)23/h1-2,4,6-13,17,19-22H,3H2,(H,27,28)(H,15,18,23)(H2,24,25,26)/t4-,6-,7+,8-,9+,10?,11-,12?,13+/m0/s1 |

Clave InChI |

JCPSMIOSLWKUPV-XQQPQPTDSA-N |

SMILES isomérico |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C3[C@@H]([C@H]([C@@H](O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES canónico |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O |

Sinónimos |

UDP arabinose UDP-arabinofuranose UDP-arabinopyranose UDP-Araf UDP-Arap uridine diphosphate arabinose uridine diphosphate arabinose, (beta-L)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, trimethyl[(4-nitrophenyl)methoxy]-](/img/structure/B88465.png)